molecular formula C20H26N2O3S B2799481 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide CAS No. 953920-43-9

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide

Cat. No.: B2799481
CAS No.: 953920-43-9
M. Wt: 374.5
InChI Key: SUKUXLFAHXGTLL-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide core linked to a phenyl group and a 3-(2-phenylmorpholin-4-yl)propyl chain. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, distinguishes this compound from piperazine-based analogs.

Properties

IUPAC Name

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKUXLFAHXGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • The compound has been studied for its potential as an inhibitor of various enzymes, which is crucial in the development of therapeutic agents. For instance, modifications of similar morpholine derivatives have shown promise as inhibitors of the mTOR pathway, which is significant in cancer treatment and metabolic disorders .
  • Antidiabetic Activity :
    • Research indicates that compounds with similar structural motifs exhibit α-glucosidase inhibitory activity, which can be beneficial in managing diabetes by delaying carbohydrate absorption . The structural optimization of related compounds has led to the discovery of potent inhibitors with promising in vivo efficacy.
  • Antimycobacterial Activity :
    • Compounds similar to 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide have demonstrated significant anti-mycobacterial properties, making them candidates for tuberculosis treatment . The mechanism often involves targeting specific pathways within the bacteria.

Case Study 1: Inhibition of the mTOR Pathway

A study explored various morpholino derivatives as mTOR inhibitors, highlighting their ability to modulate cellular activities related to cancer proliferation and immune responses. The findings suggest that derivatives similar to this compound could be developed into effective therapeutic agents for treating proliferative diseases such as cancer .

Case Study 2: Antidiabetic Potential

In vitro studies on α-glucosidase inhibitors derived from similar structures revealed that certain modifications led to enhanced potency and selectivity. These findings underscore the importance of structural variations in developing effective antidiabetic medications .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Enzyme InhibitionPotential as an inhibitor for mTOR and other enzymes critical in disease
Antidiabetic ActivityInhibitory effects on α-glucosidase, aiding in diabetes management
Antimycobacterial ActivitySignificant activity against mycobacteria, relevant for tuberculosis treatment

Mechanism of Action

The mechanism by which 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Piperazine and Morpholine Derivatives

HBK Series (HBK14–HBK19)

The HBK compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core and aryloxyalkyl side chains but lack the morpholine and methanesulfonamide moieties . Key differences include:

  • Core Heterocycle : Piperazine (two nitrogen atoms) vs. morpholine (one oxygen, one nitrogen).
  • Substituents: HBK compounds feature methoxyphenyl and halogenated phenoxy groups, whereas the target compound incorporates phenyl and unsubstituted morpholine.
  • Pharmacological Implications : Piperazine derivatives often target serotonin or adrenergic receptors, while morpholine-based structures may exhibit altered binding kinetics due to reduced basicity from the oxygen atom .
A61603 and BMY7378

A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride) and BMY7378 (8-azaspiro[4,5]decane derivative) are methanesulfonamide-containing ligands with high affinity for α1-adrenoceptors .

  • Key Distinctions :
    • A61603 includes a tetralin-imidazole system, enhancing lipophilicity.
    • BMY7378’s spirocyclic structure confers selectivity for the α1D receptor subtype.
    • The target compound’s morpholine-propyl chain may reduce CNS penetration compared to BMY7378’s rigid spiro system.

Physicochemical Properties

While direct data for 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide are unavailable, comparisons can be inferred from analogs:

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~430–450 Phenyl, morpholine, propyl ~3.5–4.0
HBK14 ~450–470 Methoxyphenyl, phenoxyethyl ~4.2–4.5
Pyridalyl 491.12 Dichlorophenyl, trifluoromethyl 5.1
A61603 ~380 Tetralin-imidazole ~2.8

*LogP values estimated via fragment-based methods.

  • Solubility: The target compound’s morpholine group may improve water solubility compared to HBK14’s phenoxyethyl chains but less than A61603’s polar imidazole.

Pharmacological Activity

Receptor Binding
  • HBK Series: High affinity for serotonin (5-HT1A) and α1-adrenoceptors due to methoxyphenyl and piperazine motifs .
  • BMY7378 : Selective α1D-antagonist (Ki = 0.2 nM) with low CNS activity .
  • Target Compound: The morpholine core and phenyl groups may shift selectivity toward peripheral α1-adrenoceptor subtypes or novel targets.
Therapeutic Potential
  • HBK Compounds : Investigated for antidepressant/anxiolytic effects .
  • A61603: Potent vasoconstrictor via α1A-adrenoceptor agonism .
  • Target Compound : Unreported activity, but structural features suggest utility in cardiovascular or urological disorders (e.g., benign prostatic hyperplasia).

Biological Activity

1-Phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C21H29N3O2S
  • Molecular Weight : 373.55 g/mol
  • CAS Number : 92-53-5

The presence of a methanesulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties and other pharmacological effects.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific protein kinases, which play a crucial role in various signaling pathways associated with cell proliferation and survival .
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing cellular responses related to inflammation and immune function .
  • Impact on Ion Channels : There is evidence suggesting that this compound can modulate ion channels, affecting cellular excitability and neurotransmission .

Biological Activity and Pharmacokinetics

Research indicates that the compound has favorable pharmacokinetic properties:

  • Bioavailability : Studies have demonstrated that the compound exhibits high oral bioavailability, making it suitable for systemic administration .
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its therapeutic effects .

Table 1: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Half-life6 hours
Metabolic PathwaysCYP450-mediated
ExcretionRenal

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway. This effect was linked to the downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating autoimmune diseases .
  • Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the morpholine ring. A common approach includes:

  • Step 1 : Condensation of 2-phenylmorpholine with a bromopropyl intermediate under reflux in acetonitrile (70–80°C) to introduce the propyl linker .
  • Step 2 : Sulfonylation using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) .
  • Validation : Reaction progress is monitored by TLC, and final product purity is confirmed via 1H^1H-NMR (e.g., δ 2.93 ppm for sulfonamide protons) and LC-MS .

Q. How can mechanistic studies elucidate the compound’s biological activity?

Mechanistic insights require:

  • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for kinases (e.g., GSK-3β) .
  • Enzyme Inhibition Assays : Kinetic analysis (e.g., KiK_i determination) using fluorogenic substrates to assess competitive/noncompetitive inhibition .
  • Structural Biology : Co-crystallization with target proteins (e.g., X-ray diffraction at 1.8 Å resolution) to map binding interactions .

Q. What experimental approaches are used to assess bioactivity in vitro and in vivo?

  • In Vitro :
    • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against biofilm-forming bacteria (e.g., Staphylococcus aureus) using microbroth dilution .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HepG2 cells) .
  • In Vivo :
    • Pharmacokinetics (PK): Plasma half-life (t1/2t_{1/2}) and bioavailability studies in rodent models via LC-MS/MS quantification .
    • Toxicity Screening: Histopathological analysis of liver/kidney tissues post-administration .

Q. How does structural modification influence structure-activity relationships (SAR)?

Key SAR findings:

  • Morpholine Ring : Replacement with piperazine reduces kinase inhibition potency by 40%, indicating the morpholine oxygen’s role in hydrogen bonding .
  • Sulfonamide Group : Substitution with carboxamide decreases cellular permeability (logP increases from 2.1 to 3.5) .
  • Phenyl Substituents : Fluorination at the para-position enhances metabolic stability (CYP3A4 clearance reduced by 60%) .

Q. How can contradictory data in bioactivity studies be resolved?

  • Assay Standardization : Use positive controls (e.g., doxycycline for antimicrobial assays) to validate experimental conditions .
  • Data Reproducibility : Triplicate runs with blinded sample analysis to minimize batch variability .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide) to identify trends .

Advanced Research Questions

Q. What advanced structural characterization techniques validate the compound’s conformation?

  • X-Ray Crystallography : Resolve bond angles (e.g., C-SO₂-N at 108.5°) and torsional strain in the morpholine-propyl linker .
  • Dynamic NMR : Detect restricted rotation in the sulfonamide group (e.g., coalescence temperature analysis at 300 MHz) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces .

Q. How can computational modeling predict off-target effects?

  • Molecular Docking : Screen against the ChEMBL database (e.g., >500 kinases) using AutoDock Vina to rank potential off-targets (ΔG < -8 kcal/mol) .
  • MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns) for high-affinity targets like GSK-3β .

Q. What strategies address multi-target pharmacological effects?

  • Polypharmacology Profiling : High-throughput screening (HTS) across 100+ targets to identify synergistic pathways (e.g., mTOR/GSK-3β dual inhibition) .
  • Transcriptomics : RNA-seq of treated cells to map downstream gene regulation (e.g., Wnt/β-catenin pathway modulation) .

Q. How is metabolic profiling conducted to identify degradation products?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS (e.g., hydroxylation at the morpholine ring) .
  • Stable Isotope Tracing : Use 13C^{13}C-labeled compound to track metabolic pathways in vivo .

Q. What innovations improve scalability for preclinical development?

  • Flow Chemistry : Continuous synthesis of intermediates (e.g., 3-(2-phenylmorpholin-4-yl)propan-1-amine) in microreactors to enhance yield (>90%) .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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